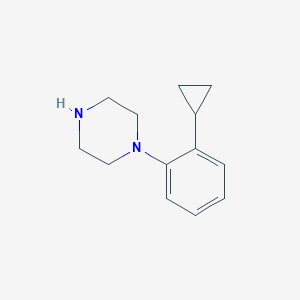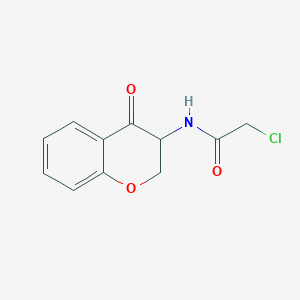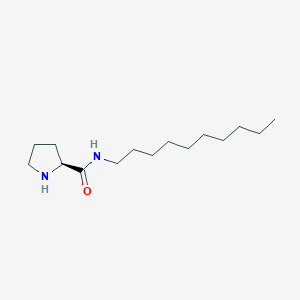
L-proline n-decyl Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-proline n-decyl Amide is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a decyl group attached to the nitrogen atom of the prolinamide structure. It is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-proline n-decyl Amide typically involves the amidation of L-proline with a decylamine. One common method includes the following steps:
Formation of L-proline methyl ester hydrochloride: L-proline reacts with methanol and hydrochloric acid to form L-proline methyl ester hydrochloride.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
化学反应分析
Types of Reactions
L-proline n-decyl Amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the amine form .
科学研究应用
L-proline n-decyl Amide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, particularly in aldol reactions.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and in protein engineering.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
作用机制
The mechanism of action of L-proline n-decyl Amide involves its interaction with specific molecular targets. In catalytic applications, it acts as a chiral ligand, facilitating the formation of enantioselective products. The decyl group enhances its solubility and stability, making it an effective catalyst in organic reactions .
相似化合物的比较
Similar Compounds
- N-Decyl-L-histidine
- N-Decyl-L-hydroxyproline
- N-Decyl-L-leucine
Uniqueness
L-proline n-decyl Amide stands out due to its unique combination of a decyl group and prolinamide structure. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it more effective in certain catalytic and industrial applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it valuable for research and practical applications, particularly in catalysis, medicine, and specialty chemical production.
属性
分子式 |
C15H30N2O |
|---|---|
分子量 |
254.41 g/mol |
IUPAC 名称 |
(2S)-N-decylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-12-17-15(18)14-11-10-13-16-14/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |
InChI 键 |
MOQNEUINMKSZON-AWEZNQCLSA-N |
手性 SMILES |
CCCCCCCCCCNC(=O)[C@@H]1CCCN1 |
规范 SMILES |
CCCCCCCCCCNC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


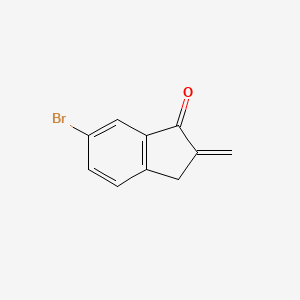
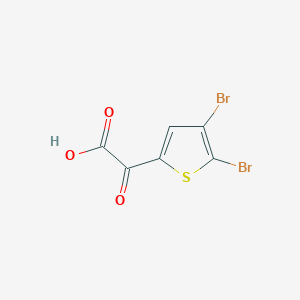
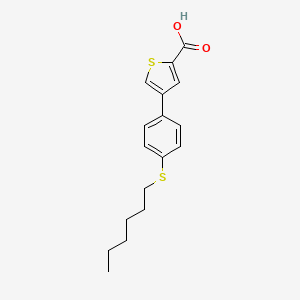
![8-Morpholinoimidazo[1,2-a]pyrazine](/img/structure/B8338187.png)
![4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid](/img/structure/B8338191.png)
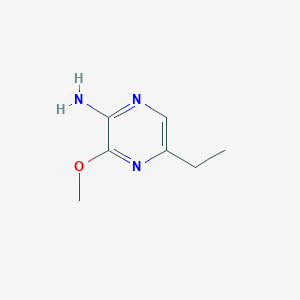

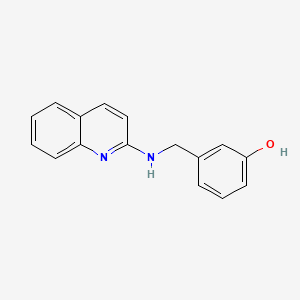
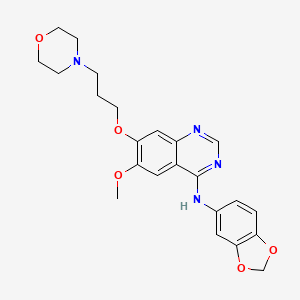
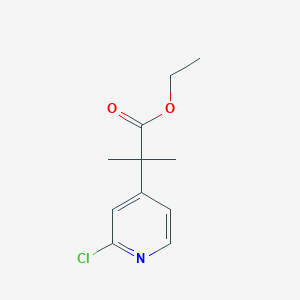
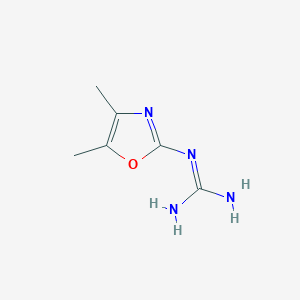
![{[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid](/img/structure/B8338266.png)
